tBoc-Asn acts as a protecting group. The bulky tert-butoxycarbonyl (Boc) group shields the asparagine's amino group, preventing unwanted reactions during peptide synthesis. This controlled reactivity allows scientists to selectively couple the desired amino acids in a specific order to create the targeted peptide sequence [1].
[1] "Solid-Phase Peptide Synthesis"
Once incorporated into a peptide chain, the Boc group can be selectively removed under mild acidic conditions. This process, known as deprotection, reveals the free amino group of asparagine, enabling further chain elongation or peptide bond formation with other amino acids [2].
[2] "tert-Butyloxycarbonyl (Boc) Protecting Group"
tBoc-Asn finds application in various scientific research fields, including:
[3] "Peptide Therapeutics: Current Status and Future Outlook"
[4] "Chemical Protein Synthesis"
tert-Butoxycarbonylasparagine (Boc-Asn-OH), also known as Nα-(tert-butoxycarbonyl)-L-asparagine or N-Boc-L-asparagine, is a derivative of the naturally occurring amino acid L-asparagine. It is a synthetic compound commonly used in peptide synthesis as a protecting group for the amino group (N-terminus) of asparagine. Protecting groups are temporary modifications that prevent unwanted reactions during peptide chain assembly. Boc-Asn-OH is a popular choice due to its ease of introduction and removal under specific reaction conditions.
The key features of Boc-Asn-OH's structure include:
Boc-Asn-OH can be synthesized through various methods, with a common approach involving the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions [].
The removal of the Boc protecting group is typically achieved using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in organic solvents. This cleavage reaction liberates the free amine group of asparagine suitable for further peptide bond formation [].
Boc-Asn-OH can participate in standard peptide bond formation reactions with other protected amino acids to create peptide chains. The specific reaction conditions depend on the chosen coupling agent.
Boc-Asn-OH does not have a direct biological function. It acts as a protecting group in peptide synthesis, influencing the overall strategy and protecting the asparagine amine group during chain assembly.
Irritant